BenchChemオンラインストアへようこそ!

2,4-Diamino-6-iodopyrimidine

Sonogashira coupling alkynylpyrimidine synthesis palladium catalysis

2,4-Diamino-6-iodopyrimidine (CAS 727651-44-7) is a heterocyclic aromatic compound belonging to the 2,4-diaminopyrimidine class, bearing two amino groups at positions 2 and 4 and a single iodine substituent at position 6 of the pyrimidine ring. This substitution pattern confers a unique reactivity profile among the 6-halo-2,4-diaminopyrimidine family: the iodine atom serves as a superior leaving group for palladium-catalyzed Sonogashira cross-coupling reactions, enabling C(sp)–C(sp2) bond formation with terminal alkynes to generate 6-alkynyl-2,4-diaminopyrimidine derivatives.

Molecular Formula C4H5IN4
Molecular Weight 236.016
CAS No. 727651-44-7
Cat. No. B2689892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-iodopyrimidine
CAS727651-44-7
Molecular FormulaC4H5IN4
Molecular Weight236.016
Structural Identifiers
SMILESC1=C(N=C(N=C1I)N)N
InChIInChI=1S/C4H5IN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
InChIKeyCILZPFRDUNNUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-6-iodopyrimidine (CAS 727651-44-7): Core Halogenated Pyrimidine Building Block for Cross-Coupling-Driven Drug Discovery


2,4-Diamino-6-iodopyrimidine (CAS 727651-44-7) is a heterocyclic aromatic compound belonging to the 2,4-diaminopyrimidine class, bearing two amino groups at positions 2 and 4 and a single iodine substituent at position 6 of the pyrimidine ring [1]. This substitution pattern confers a unique reactivity profile among the 6-halo-2,4-diaminopyrimidine family: the iodine atom serves as a superior leaving group for palladium-catalyzed Sonogashira cross-coupling reactions, enabling C(sp)–C(sp2) bond formation with terminal alkynes to generate 6-alkynyl-2,4-diaminopyrimidine derivatives [2]. This specific reactivity is not accessible through the corresponding 6-chloro or 6-bromo analogs via the same pathway, positioning the iodo variant as the preferred substrate for investigators requiring alkynyl functionalization at the pyrimidine C6 position.

Why 2,4-Diamino-6-iodopyrimidine Cannot Be Replaced by 6-Chloro or 6-Bromo Analogs in Sonogashira-Based Synthetic Strategies


The 6-halo-2,4-diaminopyrimidine series (chloro, bromo, iodo) are not functionally interchangeable in all cross-coupling contexts. The critical divergence lies in the reactivity of the carbon–halogen bond toward oxidative addition with palladium catalysts. For Sonogashira coupling—a widely employed method for introducing alkynyl groups at the pyrimidine C6 position—the iodo substituent is uniquely capable of participating under standard conditions (Pd(PPh3)2Cl2, CuI co-catalyst, room temperature to mild heating), whereas the 6-chloro analog is essentially unreactive in this transformation and requires alternative coupling strategies such as Suzuki–Miyaura reactions with aryl boronic acids [1][2]. Substituting the iodo building block with the more readily available 2,4-diamino-6-chloropyrimidine would force a complete redesign of the synthetic route, altering the nature of the C6 substituent introduced and potentially compromising downstream structure–activity relationships.

Quantitative Differentiation Evidence for 2,4-Diamino-6-iodopyrimidine Versus Halogenated Analogs


Sonogashira Cross-Coupling Reactivity: Iodo Enables C(sp)–C(sp2) Bond Formation at C6, Chloro Is Unreactive Under Identical Conditions

In the seminal study by Hocková et al., 2,4-diamino-6-iodopyrimidine underwent Sonogashira cross-coupling with a series of terminal alkynes using Pd(PPh3)2Cl2 as catalyst and CuI as co-catalyst, yielding the corresponding 6-alkynyl-2,4-diaminopyrimidine derivatives [1]. In the same publication, the authors explicitly note that the only known related cross-coupling for the 6-chloro analog was the Suzuki procedure with aryl boronic acids, underscoring that the chloro derivative cannot participate in Sonogashira coupling [1]. This binary reactivity distinction—iodo enables Sonogashira; chloro does not—constitutes a qualitative yet definitive differentiator for synthetic route selection.

Sonogashira coupling alkynylpyrimidine synthesis palladium catalysis C–C bond formation

Suzuki Coupling Substrate Preference: Chloropyrimidines Are Superior to Iodopyrimidines, Defining Niche Roles for Each Halogen

Schomaker and Delia systematically compared the reactivity of halogenated pyrimidines in Suzuki coupling and reported that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for this transformation [1]. While the study focused on pyrimidine scaffolds broadly, the findings establish a complementary selectivity principle: the iodo derivative excels in Sonogashira alkynylation, whereas the chloro analog is preferred for Suzuki arylation. This division of labor means that neither halogen universally outperforms the other; rather, each occupies a distinct, non-overlapping synthetic niche.

Suzuki–Miyaura coupling halogen leaving group pyrimidine arylation substrate selectivity

Cytostatic Activity of Sonogashira-Derived 6-Alkynyl-2,4-diaminopyrimidines: Products Accessible Only Through the Iodo Precursor

The 6-alkynyl-2,4-diaminopyrimidine derivatives synthesized via Sonogashira coupling of 2,4-diamino-6-iodopyrimidine were evaluated for cytostatic activity and several compounds demonstrated considerable growth-inhibitory effects [1]. Although the study does not report a direct head-to-head comparison with analogous 6-aryl derivatives accessible from the chloro precursor, the key point is that the cytostatic 6-alkynyl chemotype is exclusively accessible through the iodo building block—chloro and bromo analogs cannot yield these specific products via the same direct Sonogashira route.

cytostatic activity alkynylpyrimidine anticancer FM3A cells

2,4-Diaminopyrimidine Scaffold as a Privileged Kinase Inhibitor Core: The Iodo Substituent as a Versatile Diversification Handle

The 2,4-diaminopyrimidine core is a privileged scaffold in kinase inhibitor design, as evidenced by rociletinib (CO-1686), a potent EGFR L858R/T790M inhibitor with IC50 of 0.20 ± 0.05 μM against H1975 NSCLC cells [1], and compound 22, a selective CDK7 inhibitor with remarkable selectivity across seven CDK subtypes [2]. While these specific clinical candidates do not incorporate the 6-iodo substituent in their final structures, the iodine at C6 serves as the critical synthetic handle for introducing diverse substituents that define kinase selectivity profiles. The iodo variant offers greater versatility than chloro or bromo because it supports both Sonogashira and (with appropriate conditions) Suzuki coupling pathways, enabling access to a broader range of C6-substituted analogs from a single starting material.

kinase inhibitor EGFR T790M CDK7 inhibitor scaffold diversification

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Impact Downstream Drug-Likeness

The halogen atom at C6 materially affects the physicochemical properties of the building block, which propagate into the final compounds. 2,4-Diamino-6-iodopyrimidine has a molecular weight of 236.01 g/mol and an XLogP3 of 0.2 [1]. The corresponding 6-chloro analog (MW 144.56 g/mol) and 6-bromo analog (MW ~189.0 g/mol) are significantly lighter. In the context of fragment-based drug design or lead optimization, the heavier iodine atom contributes to a higher fraction of sp3 carbon and can influence binding kinetics through halogen bonding interactions—a feature less pronounced with chlorine. Additionally, the iodine substituent provides a unique handle for radioiodination (125I), enabling the development of radiolabeled probes for target engagement studies, as demonstrated with the 125I-labeled rociletinib derivative [2].

molecular weight XLogP3 topological polar surface area drug-likeness

Optimal Application Scenarios for 2,4-Diamino-6-iodopyrimidine Based on Quantitative Differentiation Evidence


Synthesis of 6-Alkynyl-2,4-diaminopyrimidine Libraries for Cytostatic Screening

Investigators constructing focused libraries of C6-alkynyl-substituted 2,4-diaminopyrimidines for cytostatic or anticancer screening should procure the 6-iodo building block as the exclusive viable Sonogashira substrate. The Hocková et al. protocol demonstrates efficient coupling with diverse terminal alkynes, and the resulting products have demonstrated considerable cytostatic activity [1]. The chloro analog cannot serve this purpose, making the iodo compound irreplaceable in this synthetic workflow.

Dual-Functionalization Strategies Requiring Both Sonogashira and Suzuki Pathways from a Single Starting Material

For medicinal chemistry programs requiring exploration of both alkynyl and aryl substituents at the C6 position within a single SAR campaign, 2,4-diamino-6-iodopyrimidine offers the unique advantage of supporting both Sonogashira alkynylation [1] and, under appropriate conditions, Suzuki arylation—albeit less efficiently than the chloro analog [2]. This dual capability reduces the need to maintain multiple halogenated precursors in inventory and simplifies synthetic logistics.

Development of Radioiodinated 2,4-Diaminopyrimidine Probes for Target Engagement Imaging

The iodine substituent at C6 provides a direct synthetic entry point for radioiodination (e.g., 125I or 131I labeling), enabling the development of radiolabeled probes for in vitro and in vivo target engagement studies. As demonstrated with the 125I-labeled rociletinib (ICO1686), which showed selective uptake in EGFR L858R/T790M-mutant H1975 cells (101.52% dose/mg) versus wild-type EGFR H441 cells (8.95% dose/mg), the iodine position is critical for radiotracer design [3]. The 6-iodo building block serves as a starting material for non-radioactive reference standards in such radiopharmaceutical development programs.

Halogen Bonding-Driven Fragment-Based Drug Design Utilizing the Heavy Iodine Atom

In fragment-based drug discovery, the iodine atom at C6 can engage in halogen bonding interactions with protein targets—a feature that is more pronounced with iodine than with chlorine or bromine due to the greater polarizability and σ-hole depth of the heavier halogen. The computed physicochemical profile of 2,4-diamino-6-iodopyrimidine (MW 236.01, XLogP3 0.2, TPSA 77.8 Ų) [4] places it within acceptable fragment-like property space, while the iodine provides a unique vector for crystallographic detection (anomalous scattering) and potential binding energy contributions.

Quote Request

Request a Quote for 2,4-Diamino-6-iodopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.